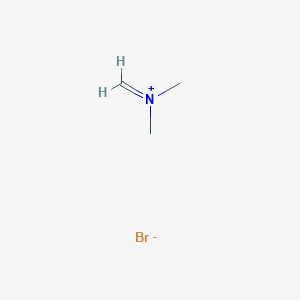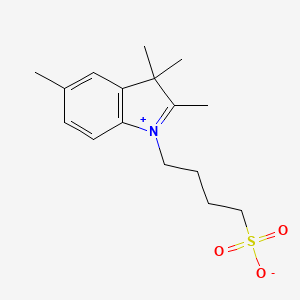
1-(Difluoromethoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)butane is an organic compound characterized by the presence of a difluoromethoxy group attached to a butane chain This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the presence of fluorine atoms
Métodos De Preparación
The synthesis of 1-(Difluoromethoxy)butane typically involves the introduction of the difluoromethoxy group into a butane backbone. One common method is the reaction of butanol with difluoromethyl ether in the presence of a strong base, such as sodium hydride, to facilitate the etherification process. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems to optimize the reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
1-(Difluoromethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 1-(Difluoromethoxy)butane exerts its effects involves the interaction of the difluoromethoxy group with various molecular targets. The high electronegativity of fluorine atoms influences the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate biological pathways and alter the activity of specific proteins .
Comparación Con Compuestos Similares
1-(Difluoromethoxy)butane can be compared with other fluorinated compounds such as 1-fluorobutane and difluoromethoxylated ketones:
Difluoromethoxylated Ketones:
The uniqueness of this compound lies in its specific combination of the difluoromethoxy group with a butane backbone, which imparts distinct chemical and physical properties that are valuable in various research and industrial contexts.
Propiedades
Número CAS |
1481-51-2 |
|---|---|
Fórmula molecular |
C5H10F2O |
Peso molecular |
124.13 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)butane |
InChI |
InChI=1S/C5H10F2O/c1-2-3-4-8-5(6)7/h5H,2-4H2,1H3 |
Clave InChI |
MZNOZCNMWMZOED-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


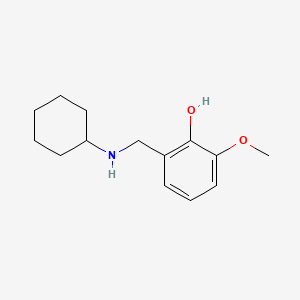

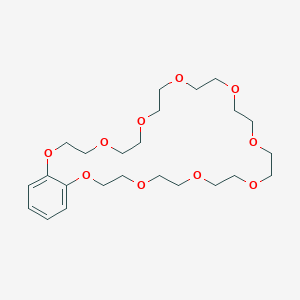
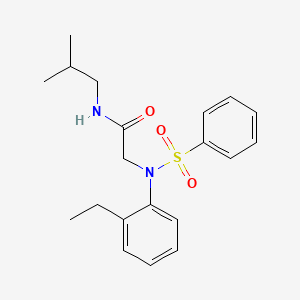


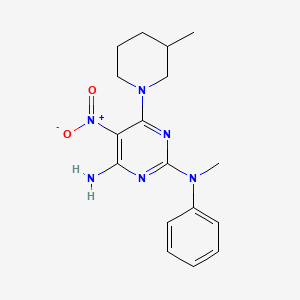
![3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic Acid](/img/structure/B14146428.png)

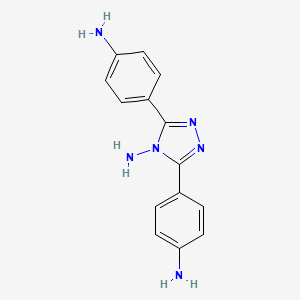
![(2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B14146439.png)
